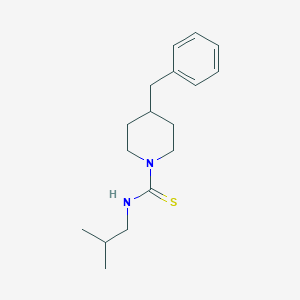![molecular formula C20H38N8O7 B1258191 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid](/img/structure/B1258191.png)
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid is a recently discovered anti-infective compound produced by the bacterium Streptomyces sp. K01-0509. It is the most potent known inhibitor of the Type III Secretion System (TTSS) of Gram-negative bacteria, with an IC50 of 14 nM . The TTSS is a protein secretion and translocation apparatus utilized by many pathogenic Gram-negative bacteria as their primary virulence mechanism .
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid involves a complex pathway encoded by a gene cluster that includes 26 open reading frames spanning 51.2 kb . This cluster encodes a chimeric multimodular polyketide synthase, a nonribosomal peptide synthetase, and enzymes responsible for the biosynthesis of the unusual aminomalonyl-acyl carrier protein extender unit and the signature carbamoylated cyclic guanidine . The total synthesis of this compound has been achieved through a lengthy process involving 33 steps in the longest linear synthetic sequence .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound due to its complex biosynthesis and the scarcity of the natural product. Research is ongoing to develop more efficient synthetic routes and potential biotechnological production methods .
化学反应分析
Types of Reactions: 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure, featuring a carbamoylated cyclic guanidine moiety, an alkyl chain moiety, and an L-Ala-L-Val moiety, allows it to participate in these reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed: The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified guanidine moieties .
科学研究应用
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid has significant scientific research applications due to its potent inhibition of the Type III Secretion System. It is used in studies related to bacterial virulence and infection mechanisms . Additionally, this compound is being investigated for its potential therapeutic applications in treating infections caused by Gram-negative bacteria, including Escherichia coli, Salmonella spp., Yersinia spp., Chlamydia spp., Vibrio spp., and Pseudomonas spp .
作用机制
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid exerts its effects by inhibiting the Type III Secretion System of Gram-negative bacteria. This system is essential for the virulence of many pathogenic bacteria, as it allows them to inject effector proteins into host cells, leading to infection . By inhibiting this system, this compound effectively reduces the virulence of these bacteria, making them less capable of causing disease .
相似化合物的比较
Similar Compounds: Similar compounds to 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid include other guadinomines such as Guadinomine A, Guadinomine C1, Guadinomine C2, and Guadinomine D . These compounds share a common carbamoylated cyclic guanidine moiety but differ in their alkyl chain and amino acid moieties .
Uniqueness: this compound is unique among its analogs due to its higher potency as a Type III Secretion System inhibitor. For example, Guadinomine D, which has an acylated amine at a specific position, is 1000-fold less potent than this compound . This makes this compound particularly valuable for research and potential therapeutic applications .
属性
分子式 |
C20H38N8O7 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H38N8O7/c1-8(2)15(18(33)34)27-16(31)9(3)25-17(32)14(22)11(21)4-5-12(29)13(30)6-10-7-28(20(24)35)19(23)26-10/h8-15,29-30H,4-7,21-22H2,1-3H3,(H2,23,26)(H2,24,35)(H,25,32)(H,27,31)(H,33,34) |
InChI 键 |
YLQGBTCZCVMFGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |
同义词 |
guadinomine B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Pyrrolidinebutanamide, N-[(4-chlorophenyl)methyl]-2-formyl-g-oxo-, (2S)-](/img/structure/B1258108.png)



![(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B1258112.png)



![4-[3-[4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)propoxy]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1258119.png)




![3,4,5-Trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1258131.png)
